1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated ketones or aldehydes. For this compound, the starting materials would include 4-fluorobenzaldehyde, acetophenone, and methylthioacetophenone.
Cyclization: The intermediate formed from the initial reaction undergoes cyclization to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, Grignard reagents, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl and diphenyl groups enhance its binding affinity to these targets, while the methylthio group can modulate its electronic properties. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-phenyl-5-methylthio-1H-pyrazole: Lacks one phenyl group compared to the target compound.
1-(4-Fluorophenyl)-3,4-diphenyl-1H-pyrazole: Lacks the methylthio group.
1-(4-Fluorophenyl)-3,4-diphenyl-5-methyl-1H-pyrazole: Has a methyl group instead of a methylthio group.
Uniqueness
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is unique due to the presence of both the fluorophenyl and methylthio groups, which contribute to its distinct chemical and biological properties. These groups enhance its binding affinity and modulate its electronic characteristics, making it a valuable compound for various applications in medicinal and industrial chemistry.
Properties
CAS No. |
871110-09-7 |
---|---|
Molecular Formula |
C22H17FN2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-methylsulfanyl-3,4-diphenylpyrazole |
InChI |
InChI=1S/C22H17FN2S/c1-26-22-20(16-8-4-2-5-9-16)21(17-10-6-3-7-11-17)24-25(22)19-14-12-18(23)13-15-19/h2-15H,1H3 |
InChI Key |
ARRPVEFPZINITI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NN1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.